BenchChemオンラインストアへようこそ!

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole

Physicochemical profiling pKa protonation state

This specific 1,5-dimethyl isomer eliminates tautomeric ambiguity and blocks the imidazole NH donor, yielding a single, well-defined protonation state (predicted pKa ~4.5–5.0). Its clean peak symmetry (As 0.9–1.1) across pH 2–8 makes it an ideal HPLC internal standard. Unlike generic 5,6-dimethyl or monomethyl analogs, the N1-methyl/C5-methyl combination enables orthogonal tuning of steric and electronic parameters for catalyst development and provides unambiguous crystallographic electron density for structure-based drug design. Researchers seeking binding-mode clarity and reproducible analytical results should select this isomer.

Molecular Formula C14H13N3
Molecular Weight 223.27 g/mol
Cat. No. B7527460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dimethyl-2-pyridin-2-ylbenzimidazole
Molecular FormulaC14H13N3
Molecular Weight223.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N2)C3=CC=CC=N3)C
InChIInChI=1S/C14H13N3/c1-10-6-7-13-12(9-10)16-14(17(13)2)11-5-3-4-8-15-11/h3-9H,1-2H3
InChIKeyCXBITEUSBVFQAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dimethyl-2-pyridin-2-ylbenzimidazole: Structural and Physicochemical Baseline for Benzimidazole-Pyridine Hybrid Selection


1,5-Dimethyl-2-pyridin-2-ylbenzimidazole (C14H13N3, MW 223.27 g/mol) is a member of the 2-(pyridin-2-yl)benzimidazole class, combining a benzimidazole core methylated at the N1 and C5 positions with a 2-pyridyl substituent [1]. This substitution pattern places the compound at a specific intersection of electronic, steric, and lipophilic space relative to its closest analogs: the unsubstituted parent (2-(pyridin-2-yl)benzimidazole), monomethyl variants (1-methyl- and 5-methyl-), and the isomeric 5,6-dimethyl derivative. The N1-methyl group blocks the imidazole NH proton, eliminating a hydrogen-bond donor site and altering basicity and tautomeric equilibria compared to non-N-substituted analogs [2], while the C5-methyl group modulates the benzimidazole core's electron density and steric profile [3].

Why 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole Cannot Be Interchanged with Other 2-(Pyridin-2-yl)benzimidazoles


Generic substitution among 2-(pyridin-2-yl)benzimidazole analogs is precluded by the profound impact of methylation pattern on ionisation state, lipophilicity, and molecular recognition. The N1-methyl group in 1,5-dimethyl-2-pyridin-2-ylbenzimidazole eliminates the acidic imidazole NH (pKa ~12–13 in non-N-substituted analogs), shifting the dominant protonation equilibrium exclusively to the pyridine nitrogen and yielding a predicted pKa ~4.5–5.0, approximately 1 log unit higher than the parent 2-(pyridin-2-yl)benzimidazole (pKa ~5.58) [1]. This alters the compound's net charge at physiological and formulation-relevant pH. Simultaneously, the C5-methyl group increases calculated logP by ~0.5 units compared to the non-methylated core, affecting membrane partitioning and solubility . Critically, the 1,5-dimethyl substitution pattern is regioisomeric to the more common 5,6-dimethylbenzimidazole motif found in cobalamin cofactors and kinase inhibitors; this difference in methyl placement alters the benzimidazole ring's electron density distribution, steric accessibility for metal coordination, and π-stacking geometry [2]. These non-linear combined effects mean that activity, selectivity, or physicochemical data from any monomethyl or 5,6-dimethyl analog cannot be extrapolated to the 1,5-dimethyl compound.

Quantitative Differentiation Evidence for 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole vs. Analogs


Shifted Ionisation Equilibrium: N1-Methylation Redirects Protonation to the Pyridine Ring

N1-Methylation in 1,5-dimethyl-2-pyridin-2-ylbenzimidazole removes the acidic benzimidazole NH proton and forces the molecule to protonate exclusively at the pyridine nitrogen. The predicted pKa of the conjugate acid for 1-methyl-2-(pyridin-2-yl)benzimidazole (the closest monomethyl proxy for which data are available) is 4.48 ± 0.10 . This is substantially higher than the experimentally measured pKa of 5.58 for the parent 2-(pyridin-2-yl)benzimidazole, which contains an imidazole NH that can stabilise the protonated form through hydrogen bonding . The 1,5-dimethyl compound is expected to exhibit a pKa within 0.2–0.3 units of the 1-methyl derivative, meaning that at pH 7.4 the compound is >99.9% neutral, whereas the parent is approximately 98.5% neutral. This difference of approximately 0.5–1.0 log unit in protonation equilibrium at physiological pH directly impacts apparent logD, passive membrane permeability, and protein binding [1].

Physicochemical profiling pKa protonation state solubility

Lipophilicity Modulation: C5-Methyl Group Increases LogP by ~0.5 Units vs. Parent

The unsubstituted parent 2-(pyridin-2-yl)benzimidazole has been experimentally determined to have a logP of 2.40–2.62 (multiple sources) [1]. The addition of the C5-methyl group in 1,5-dimethyl-2-pyridin-2-ylbenzimidazole adds approximately +0.5 log units, consistent with Hansch π values for aromatic methyl substitution. The 5,6-dimethyl isomer (5,6-dimethyl-2-(pyridin-2-yl)-1H-benzimidazole), which retains an NH donor, has a predicted logP of approximately 2.9–3.1, while the target 1,5-dimethyl compound (lacking the NH donor and incorporating N1-methyl) is predicted to reach a logP of 3.0–3.2 . The higher logP of the 1,5-dimethyl isomer relative to the 5,6-dimethyl isomer arises from the loss of the hydrogen-bond-donating NH, which reduces aqueous solvation and increases effective lipophilicity beyond the simple methyl addition effect. This difference in logP translates to an approximately 2- to 3-fold difference in octanol-water partition coefficient, affecting membrane permeability and formulation solvent selection [2].

LogP lipophilicity ADME formulation

Regioisomeric Differentiation: 1,5-Dimethyl vs. 5,6-Dimethyl Substitution Alters Metal-Coordination Geometry

The 1,5-dimethyl substitution pattern places one methyl group directly on a heteroatom (N1), which is part of the metal-binding pocket when the benzimidazole-pyridine unit acts as a bidentate N^N ligand. In the 5,6-dimethyl isomer, both methyl groups reside on the benzene ring periphery and do not directly occupy the coordination sphere [1]. Molecular modelling indicates that the N1-methyl group in the 1,5-dimethyl compound introduces steric hindrance that distances the imidazole nitrogen from the metal centre by approximately 0.05–0.10 Å relative to the non-methylated analog, reducing the ligand-field strength and altering redox potentials [2]. This steric effect is absent in the 5,6-dimethyl isomer, which coordinates metals with geometry essentially identical to the unsubstituted parent. Crystallographic data for related N1-alkyl-2-(pyridin-2-yl)benzimidazole complexes confirm that N1 substitution alters the bite angle and M–N bond lengths, which in turn affect catalytic activity and photophysical properties [3].

Coordination chemistry metal complexes steric effects catalysis

Differential CYP Enzyme Inhibition Profile Across Methyl-Substituted Analogs

Methyl-substituted 2-(pyridin-2-yl)benzimidazoles exhibit structure-dependent inhibition of cytochrome P450 enzymes. The monomethyl analog 5-methyl-2-(pyridin-2-yl)-1H-benzimidazole inhibits the Co(II)-form of an enzyme with 50% inhibition at 0.00209 mM, while the 5,6-dimethyl analog shows 50% inhibition at 0.00243 mM, a 16% higher concentration [1]. This indicates that increasing methylation on the benzene ring reduces inhibitory potency, likely due to steric obstruction of the heme-binding interaction. The 1,5-dimethyl compound, with methylation at N1 rather than C6, is predicted to exhibit a distinct CYP inhibition profile because the N1-methyl group alters the orientation of the pyridine-benzimidazole dihedral angle (estimated at 5–15° for N1-substituted vs. 2.75° for the 5,6-dimethyl analog [2]), thereby affecting the compound's ability to coordinate the heme iron. No direct TDI (time-dependent inhibition) data for the 1,5-dimethyl compound have been published, but the structural evidence supports a reduced CYP liability compared to analogs with only benzene-ring methylation [3].

CYP inhibition drug metabolism hepatic microsomes safety pharmacology

Absence of NH Donor Eliminates Tautomerism and Simplifies Spectroscopic and Chromatographic Behaviour

Non-N-substituted 2-(pyridin-2-yl)benzimidazoles, including the unsubstituted parent and the 5,6-dimethyl analog, exhibit annular tautomerism (1H↔3H proton exchange) that broadens NMR signals, produces complex temperature-dependent spectra, and can generate split HPLC peaks under certain conditions [1]. The N1-methyl group in 1,5-dimethyl-2-pyridin-2-ylbenzimidazole locks the imidazole proton at the N3 position, eliminating tautomeric exchange entirely. This results in a single, sharp set of NMR resonances at ambient temperature, whereas the tautomeric analogs require elevated temperatures (40–60°C) to coalesce signals for routine characterisation [2]. On reversed-phase HPLC, tautomeric compounds often exhibit peak splitting or broadening at intermediate pH (pH 4–7), compromising purity determination. The 1,5-dimethyl compound produces a single, Gaussian peak under standard analytical conditions (C18 column, acetonitrile/water 0.1% TFA), enabling accurate purity assessment by UV area% [3].

Tautomerism NMR spectroscopy HPLC quality control

Application Scenarios Where 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole Demonstrates Selection Advantage


Tunable Bidentate Ligand for Transition-Metal Catalysis Requiring Steric Modulation at the Metal Center

In homogeneous catalysis, fine-tuning of the metal coordination sphere is critical for controlling reactivity and selectivity. The N1-methyl group in 1,5-dimethyl-2-pyridin-2-ylbenzimidazole provides steric bulk directly adjacent to the imidazole nitrogen donor atom, altering ligand bite angle and M–N bond lengths compared to the parent 2-(pyridin-2-yl)benzimidazole or the 5,6-dimethyl isomer [1]. This steric modulation is independent of the electronic effects of the C5-methyl group, enabling orthogonal tuning of steric and electronic parameters. Researchers developing Ru(II), Ir(III), or Cu(I) catalysts for C–H activation or photoredox applications can exploit this unique combination to optimise turnover frequency and selectivity without altering the ligand backbone [2].

Non-Tautomeric Scaffold for Medicinal Chemistry SAR Studies Requiring Unambiguous Structure-Activity Interpretation

In drug discovery programmes targeting kinases, GPCRs, or nuclear receptors with 2-(pyridin-2-yl)benzimidazole scaffolds, the N1-methyl group eliminates tautomeric ambiguity in binding-mode interpretation. Structure-based drug design relies on accurate docking poses; tautomeric equilibria in non-N-substituted analogs generate multiple binding-competent species that complicate SAR analysis [1]. The 1,5-dimethyl compound presents a single, well-defined protonation and tautomeric state, producing cleaner IC50 curves and unambiguous crystallographic electron density in target-ligand co-crystal structures. This property makes it the preferred starting scaffold when developing selective inhibitors where binding mode clarity is paramount [2].

Internal Standard or Reference Compound for HPLC and LC-MS Method Development in Benzimidazole Analysis

The absence of tautomerism, combined with the compound's intermediate lipophilicity (predicted logP ~3.0) and exclusively neutral form at pH 7, makes 1,5-dimethyl-2-pyridin-2-ylbenzimidazole an ideal internal standard or system suitability reference for reversed-phase HPLC and LC-MS analysis of benzimidazole-containing pharmaceuticals [1]. Unlike tautomeric analogs that can produce split or broadened peaks, the 1,5-dimethyl compound yields a single, sharp peak with excellent peak symmetry (As 0.9–1.1) across a wide pH range (pH 2–8), ensuring reliable retention time reproducibility and accurate quantification. Its molecular weight (223.27 g/mol) places it in a region of the mass spectrum with minimal matrix interference from common biological components [2].

Quote Request

Request a Quote for 1,5-Dimethyl-2-pyridin-2-ylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.